碳酰氯酸,3-氯丙酯

描述

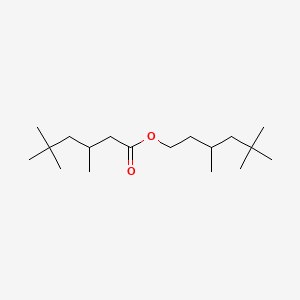

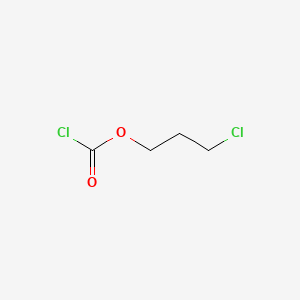

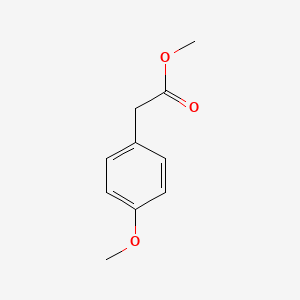

Carbonochloridic acid, 3-chloropropyl ester, also known as 3-Chloropropyl chloroformate, is a chemical compound with the formula C4H6Cl2O2 . Its molecular weight is 156.995 .

Synthesis Analysis

Esters are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .Molecular Structure Analysis

The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The 3D structure of Carbonochloridic acid, 3-chloropropyl ester can be viewed using Java or Javascript .Chemical Reactions Analysis

Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The reactions are slow and reversible . The products are a carboxylic and an alcohol .Physical And Chemical Properties Analysis

Esters are polar but do not engage in hydrogen bonding with each other, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water .科学研究应用

合成中间体和商业用途

碳酰氯酸,3-氯丙酯属于碳酸酯和碳酰氯酸酯的较大类别,包括氯甲酸酯和碳酸酯。这些化合物因其与各种官能团的高反应性而著称。这种反应性使其成为生产各种商业产品的有价值的合成中间体。它们用于制造农药、香水、药物、聚合物、染料和燃料添加剂。这些化合物的商业重要性取决于它们多样的物理和化学性质,这使得它们适用于各种制造工艺和分析测试方法。此外,它们的应用还考虑了健康和环境方面,以及储存和运输方面的考虑 (Damle,2000 年);(Kreutzberger,2001 年)。

食品中的分析和检测

人们特别关注检测和分析食用油中的氯丙醇酯,例如 3-氯丙烷-1,2-二醇 (3-MCPD) 酯。已经开发出测定此类油中总 3-MCPD 的技术,采用甲醇钠/甲醇进行酯交换,然后进行气相色谱-质谱 (GC-MS) 分析。鉴于此类化合物存在于各种食品中,这些方法对于确保食品安全至关重要 (Weisshaar,2008 年)。

了解食品污染物中的分子机制

进一步的研究深入探讨了 3-MCPD 酯(碳酰氯酸酯的一个亚组)形成的分子机制。这些研究旨在了解食品加工中这些污染物的形成途径。从这些研究中获得的见解对于制定减轻这些污染物形成和确保食品安全的策略至关重要 (Rahn 和 Yaylayan,2011 年)。

有机合成中的创新

碳酰氯酸酯在推进有机合成技术中也发挥着重要作用。例如,它们参与了烷基-烷基交叉偶联方法的开发,这对于在有机化合物中形成碳-碳键至关重要。该过程由镍催化剂促进,并且以其在各种底物上的广泛适用性而著称,这证明了碳酰氯酸酯在现代合成化学中的多功能性和重要性 (Qin 等人,2016 年)。

作用机制

Target of Action

3-Chloropropyl chloroformate is a chemical compound that is used in the laboratory to cleave C-H bonds . It has been shown to have an affinity for bromodomains, which are protein structures found in the cell nucleus .

Mode of Action

The 3-Chloropropyl chloroformate interacts with its targets by forming covalent bonds. This interaction results in the cleavage of C-H bonds, which can lead to significant changes in the structure and function of the target molecules .

Biochemical Pathways

The primary biochemical pathway affected by 3-Chloropropyl chloroformate involves the cleavage of C-H bonds. This can lead to changes in the structure of proteins, particularly those containing bromodomains. The downstream effects of these changes can vary widely, depending on the specific proteins and pathways involved .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its formulation, route of administration, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of 3-Chloropropyl chloroformate’s action depend on the specific targets it interacts with. In general, the cleavage of C-H bonds can lead to significant changes in the structure and function of target molecules, potentially affecting a wide range of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloropropyl chloroformate. For example, factors such as temperature and pH can affect its reactivity and stability. Additionally, the presence of other chemicals in the environment can influence its action, either by competing for the same targets or by modifying its chemical structure .

安全和危害

3-Chloropropyl chloroformate is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-chloropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-2-1-3-8-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMEFUEBCFWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060847 | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628-11-5 | |

| Record name | 3-Chloropropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl chloroformiate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)